molecular formula C24H20ClFN4O3S B3018062 3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide CAS No. 1115336-07-6

3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Cat. No.: B3018062
CAS No.: 1115336-07-6
M. Wt: 498.96
InChI Key: HYIKCSDBNVLQGU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1H-imidazole ring linked via a thioether group to a 2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl moiety. Its structural complexity, characterized by halogenated aryl groups and heterocyclic systems, suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator. The synthesis likely involves imidazole ring formation via cyclization, thioether linkage via nucleophilic substitution, and amide coupling .

Properties

IUPAC Name

3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-8-6-17(25)12-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIKCSDBNVLQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including an imidazole ring and a benzamide moiety. The presence of a 4-chloro-2-fluorophenyl group and a 5-methylfuran substituent suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole and benzamide groups have shown promising antibacterial properties against various pathogens.
  • Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives possess considerable antibacterial activity. For instance, a study reported that certain imidazole hybrids exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 20 to 40 µM, and against Escherichia coli from 40 to 70 µM. These values were notably higher than those for standard antibiotics like ceftriaxone, which had MICs of 0.1 µM against E. coli .

CompoundTarget BacteriaMIC (µM)
Imidazole Hybrid AS. aureus20–40
Imidazole Hybrid BE. coli40–70
CeftriaxoneS. aureus4
CeftriaxoneE. coli0.1

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, studies on related benzamide derivatives revealed that they can inhibit specific kinases involved in cancer cell signaling pathways. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

The proposed mechanisms by which this compound may exert its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.
  • Ion Channel Interaction : The compound might influence ion channels, affecting cellular excitability and neurotransmission.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to the one :

  • Antibacterial Efficacy : A study conducted on imidazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, emphasizing the need for novel antibacterial agents in clinical settings .
  • Cancer Cell Lines : Research involving various cancer cell lines showed that certain derivatives could reduce cell viability significantly compared to untreated controls, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with heterocyclic appendages. Below is a structural and functional comparison with analogous compounds:

Table 1: Structural Comparison

Compound Name/ID Core Structure Heterocycle Key Substituents Linkage Type
Target Compound Benzamide Imidazole 4-Chloro-2-fluorophenyl, 5-methylfuran-2-ylmethyl Thioether, amide
[Compound 9 ()] Acetamide Imidazole 4-Fluorophenyl, 4-methoxyphenyl, thiazol-2-yl Thioether, amide
1015533-62-6 () Benzamide Pyrazole 4-Ethylphenyl, 2-fluorobenzamide Amide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Triazole-thione Triazole Sulfonylphenyl, 2,4-difluorophenyl Sulfonyl, thione

Key Observations

Heterocyclic Core: The target compound’s imidazole ring (common in kinase inhibitors) contrasts with pyrazole (1015533-62-6) and triazole () systems. Triazole derivatives () exhibit tautomerism, influencing solubility and metabolic stability .

Substituent Effects: The 4-chloro-2-fluorophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to 4-fluorophenyl (Compound 9) or 4-ethylphenyl (1015533-62-6). This may improve target binding in hydrophobic pockets .

Linkage Variations :

  • Thioether linkages (target compound, Compound 9) confer metabolic resistance compared to ethers, while sulfonyl groups () increase solubility but reduce bioavailability .

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound Compound 9 () 1015533-62-6 () Compounds
LogP ~3.5 (estimated) ~2.8 ~3.1 ~2.2–3.0 (sulfonyl reduces LogP)
Solubility (µg/mL) Low (thioether, furan) Moderate (thiazole) Low (ethylphenyl) High (sulfonyl, triazole-thione)
Synthetic Route Imidazole cyclization + SNAr Imidazole-thioacetamide coupling Pyrazole-amide coupling Triazole cyclization + SN2
Bioactivity Kinase inhibition (predicted) COX-1/2 inhibition Unknown Antifungal/antibacterial

Key Findings

  • Bioactivity Correlation : highlights that structural similarities (e.g., imidazole-thioether systems) correlate with overlapping bioactivity profiles, such as kinase or COX inhibition .
  • Metabolic Stability : The target compound’s thioether and methylfuran groups may confer longer half-lives compared to sulfonyl-containing triazoles (), which are prone to phase II metabolism .

Research Implications

  • Optimization Potential: Replacing the 5-methylfuran group with a bioisostere like thiophene (to enhance metabolic stability) or introducing polar substituents (to improve solubility) could refine the target compound’s profile.
  • Target Validation : Structural analogs in and suggest plausible targets (e.g., COX enzymes, kinases) warranting in vitro screening.

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